molecular formula C46H62F3N9O13 B10825739 Valorphin TFA(144313-54-2(free base))

Valorphin TFA(144313-54-2(free base))

Cat. No.: B10825739
M. Wt: 1006.0 g/mol
InChI Key: LSKCMSQINMJIPF-ZONNRZMQSA-N
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Description

Valorphin TFA (144313-54-2 (free base)) is a semisynthetic derivative of dihydrovaltrate with opioid analgesic activity. It is known for its interaction with the mu-opioid receptor, which is a key target for pain management therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valorphin TFA is synthesized through a series of chemical reactions starting from dihydrovaltrate. The synthetic route involves multiple steps, including esterification, reduction, and purification processes. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield .

Industrial Production Methods: Industrial production of Valorphin TFA involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to safety and environmental regulations. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Valorphin TFA undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Valorphin TFA has a wide range of scientific research applications, including:

Mechanism of Action

Valorphin TFA exerts its effects by binding to the mu-opioid receptor, which is a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain signals. The molecular targets and pathways involved include the mu-opioid receptor, G-proteins, and downstream effectors such as ion channels and kinases .

Comparison with Similar Compounds

    Methylnaltrexone bromide: A peripherally-acting mu-opioid antagonist used to reverse opioid-induced constipation.

    CP 866087: An opioid receptor antagonist used in the study of female sexual dysfunction.

    JTC-801: A selective opioid receptor-like1 receptor antagonist with weak inhibition of delta, kappa, and mu receptors.

Uniqueness: Valorphin TFA is unique due to its semisynthetic origin and its specific interaction with the mu-opioid receptor. Unlike other opioids, it has a novel chemical structure that is not related to known opioids, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C46H62F3N9O13

Molecular Weight

1006.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C44H61N9O11.C2HF3O2/c1-22(2)35(46)40(59)51-36(23(3)4)41(60)50-32(19-25-12-14-27(55)15-13-25)43(62)53-18-8-11-33(53)39(58)49-31(20-26-21-47-29-10-7-6-9-28(26)29)38(57)52-37(24(5)54)42(61)48-30(44(63)64)16-17-34(45)56;3-2(4,5)1(6)7/h6-7,9-10,12-15,21-24,30-33,35-37,47,54-55H,8,11,16-20,46H2,1-5H3,(H2,45,56)(H,48,61)(H,49,58)(H,50,60)(H,51,59)(H,52,57)(H,63,64);(H,6,7)/t24-,30+,31+,32+,33+,35+,36+,37+;/m1./s1

InChI Key

LSKCMSQINMJIPF-ZONNRZMQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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